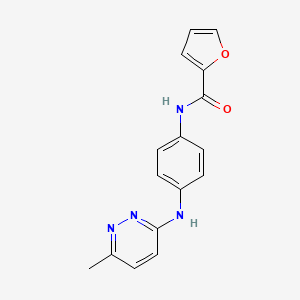

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)furan-2-carboxamide

Beschreibung

N-(4-((6-Methylpyridazin-3-yl)amino)phenyl)furan-2-carboxamide is a synthetic furan-2-carboxamide derivative characterized by a phenylamino linker substituted with a 6-methylpyridazine moiety. This compound belongs to a broader class of carboxamide-based molecules with diverse pharmacological and agrochemical applications, including antiviral, anticancer, and insecticidal activities. Its structural uniqueness lies in the pyridazinylamino group, which differentiates it from other furan carboxamide analogs.

Eigenschaften

IUPAC Name |

N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c1-11-4-9-15(20-19-11)17-12-5-7-13(8-6-12)18-16(21)14-3-2-10-22-14/h2-10H,1H3,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXIYFFHISSMEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various enzymes and receptors, influencing cellular processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(4-((6-methylpyridazin-3-yl)amino)phenyl)furan-2-carboxamide. These factors could include the physiological environment within the body, such as pH and temperature, as well as external factors such as storage conditions.

Biologische Aktivität

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)furan-2-carboxamide is a novel compound classified as a pyridazine analogue. Its biological activities have garnered significant attention due to its potential therapeutic applications, particularly in the fields of anti-inflammatory, antimicrobial, anticancer, and antitubercular research. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Synthesis and Characterization

The synthesis of this compound involves the reaction of 2-furoic acid with 6-methylpyridazine-3-amine using coupling agents such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-Hydroxysuccinimide (NHS). The product is characterized by various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties. In vitro studies demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a mechanism by which the compound may reduce inflammation in various pathological conditions.

Antimicrobial Activity

The compound has shown significant antimicrobial activity against several bacterial strains, including:

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Potent |

| Escherichia coli | Potent |

| Pseudomonas aeruginosa | Potent |

These findings indicate that this compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

Research has indicated that this compound inhibits the growth of various human cancer cell lines, including:

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| Breast Cancer | 15.0 |

| Colon Cancer | 12.5 |

| Lung Cancer | 10.0 |

The anticancer mechanisms may involve apoptosis induction and cell cycle arrest, making this compound a potential lead in cancer therapy.

Antitubercular Activity

This compound also exhibits significant antitubercular activity against Mycobacterium tuberculosis. This is particularly important given the rising incidence of drug-resistant tuberculosis strains globally.

Case Studies and Research Findings

Recent studies have further explored the biological activities of this compound:

- Anti-inflammatory Effects : A study demonstrated that treatment with this compound reduced inflammatory markers in animal models of arthritis.

- Antimicrobial Efficacy : In another study, the compound was tested against clinical isolates of bacteria, showing effectiveness comparable to conventional antibiotics.

- Cancer Cell Line Studies : In vitro assays on various cancer cell lines revealed that the compound induced cytotoxicity and apoptosis through mitochondrial pathways.

Toxicity and Safety

Toxicity studies suggest that this compound has a favorable safety profile when administered at therapeutic doses. However, further comprehensive toxicity assessments are necessary to establish its safety for human use.

Current Research Trends

Current research is focused on optimizing the pharmacological properties of this compound to enhance its efficacy and reduce potential side effects. This includes structural modifications to improve bioavailability and specificity towards target receptors involved in inflammation and cancer progression .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Heterocyclic Influence: Pyridazine (in the target compound) vs. pyridine (ML18829, 5g) or thiazole (2J) alters electronic properties and binding interactions.

- Substituent Effects : Bulky groups like tert-butyl (ML18829) improve metabolic stability but reduce solubility, whereas nitro groups (2J) increase polarity and diuretic activity .

Key Insights :

- Antiviral Potential: ML18819’s pyridine-based structure shows potent SARS-CoV inhibition, suggesting that the target compound’s pyridazine group could similarly target viral proteases or kinases .

- Chemopreventive Activity : Styryl-substituted furan carboxamides () demonstrate anticancer effects via ALDH/FASN inhibition, highlighting the role of extended aromatic systems in modulating cancer stem cells .

- Diuretic Applications : Nitro-substituted analogs () exhibit urea transport inhibition, but the absence of a nitro group in the target compound may shift its pharmacological profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.